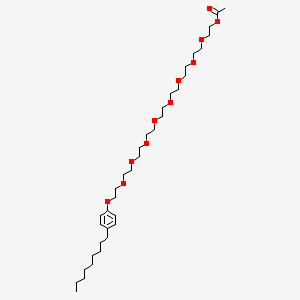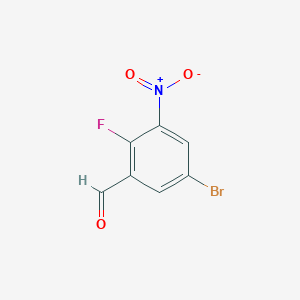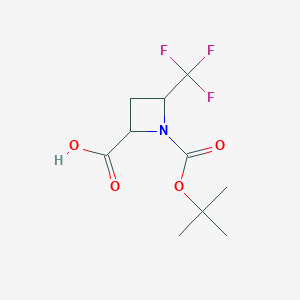![molecular formula C8H10FNO4 B15201010 (1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 234085-22-4](/img/structure/B15201010.png)
(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[310]hexane-2,6-dicarboxylic acid is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.
Fluorination: Introduction of the fluorine atom at the desired position using fluorinating agents.
Amination: Incorporation of the amino group through nucleophilic substitution or other suitable methods.
Carboxylation: Addition of carboxyl groups to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing chromatography and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carboxyl groups to alcohols or other derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R,3R,5S,6R)-2-amino-3-chlorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- (1R,2R,3R,5S,6R)-2-amino-3-bromobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Uniqueness
Compared to similar compounds, (1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
234085-22-4 |
|---|---|
Fórmula molecular |
C8H10FNO4 |
Peso molecular |
203.17 g/mol |
Nombre IUPAC |
(1R,2R,3R,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2-,3-,4-,5-,8-/m1/s1 |
Clave InChI |
DIWVNJFXRKZAGI-UEMWIJBDSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]2[C@]([C@@H]1F)(C(=O)O)N)C(=O)O |
SMILES canónico |
C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)

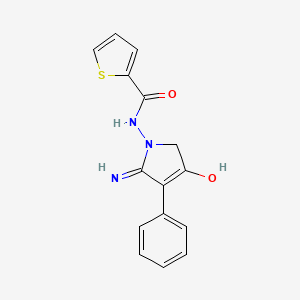
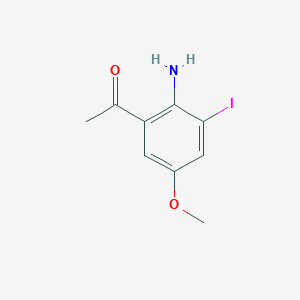

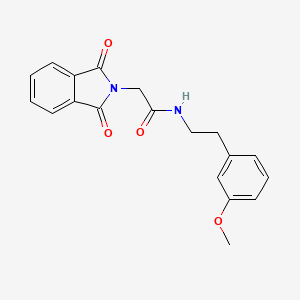
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)

